(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Another approach includes the reaction of 2-aminothiazole with 3-(furan-2-yl)propanoic acid followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the imidazole ring and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield imidazole-4-carboxaldehyde, while reduction of the imidazole ring may produce tetrahydroimidazole derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a potential inhibitor of specific biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the amino and hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with imidazole rings, such as histidine and its derivatives. These compounds share structural similarities but differ in their functional groups and specific biological activities.
Uniqueness
What sets (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid apart is its unique combination of an imidazole ring with both amino and hydroxy groups, which provides distinct chemical reactivity and biological interactions compared to other similar compounds.
Properties
CAS No. |
171483-23-1 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 |
InChI Key |
KXHSJJRXZAKKRP-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(NC(=O)N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC(=O)N1)CC(C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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